molecular formula C26H23N3O3S B2835313 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893944-84-8

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2835313
CAS No.: 893944-84-8
M. Wt: 457.55
InChI Key: CTXOXQJGXMIHDD-UHFFFAOYSA-N
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Description

The compound 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a sulfone group (5,5-dioxido), an m-tolyl moiety, and an acetamide-linked biphenyl system. The acetamide group may facilitate hydrogen bonding, influencing solubility and crystallinity , while the biphenyl system could enhance binding affinity to hydrophobic protein pockets.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-18-6-5-9-22(14-18)29-26(23-16-33(31,32)17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXOXQJGXMIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

The compound has the following properties:

  • Molecular Formula : C25H21N3O3S
  • Molecular Weight : 443.5 g/mol
  • CAS Number : 893927-48-5

Antitumor Activity

Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds exhibit significant antitumor activity. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar compounds caused G0–G1 phase arrest in cancer cells, leading to increased apoptosis rates .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Effect on Cell Cycle
Compound A0.09G0–G1 Phase Arrest
Compound B0.23Increased Apoptosis
Compound C0.15S Phase Reduction

Antimicrobial Activity

The thiazole and pyrazoline derivatives have been reported to possess antimicrobial properties. These compounds can inhibit bacterial growth and have shown effectiveness against various Gram-positive and Gram-negative bacteria. However, their activity is generally lower compared to standard antibiotics like chloramphenicol .

Table 2: Antimicrobial Activity of Pyrazoline Derivatives

CompoundMIC (µg/mL)Type of Activity
Compound D100Gram-positive
Compound E200Gram-negative

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, as thiazole-based compounds often exhibit such activities. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. For example:

  • Substituents at the N-1 and C-3 positions significantly affect potency.
  • The presence of electron-withdrawing groups enhances inhibitory activity against specific targets like α-glucosidase and urease .

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Inhibition of CDK2 and TRKA Kinases : The compound showed substantial inhibitory effects against CDK2 and TRKA kinases with IC50 values ranging from 0.09 to 1.58 µM, indicating its potential as a therapeutic agent in cancer treatment .
  • Cell Cycle Analysis : Treatment with related pyrazole derivatives resulted in a significant increase in cell populations arrested in the G0–G1 phase, suggesting effective modulation of the cell cycle .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research has indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide showed cytotoxic effects against various cancer cell lines including HEPG2 (human liver cancer) cells .

Inhibition of PD-L1

In silico studies have suggested that modifications of biphenyl-containing compounds can effectively inhibit the PD-L1 protein, which is critical in cancer immunotherapy. The binding affinity of these compounds was calculated to be between -10.5 and -11.5 kcal/mol, indicating strong interactions with PD-L1 .

Case Studies and Experimental Findings

StudyMethodologyFindings
Gomha et al., 2022Three-component synthesis using ultrasonic irradiationDeveloped novel derivatives with promising anticancer activities against HEPG2 cells .
Recent SAR studiesIn silico screening and synthesis of biphenyl derivativesIdentified potent inhibitors of PD-L1 with high binding affinities .

Material Science Applications

Beyond medicinal chemistry, the compound's unique structural features suggest potential applications in material science:

  • Organic Electronics : The biphenyl moiety can enhance charge transport properties in organic semiconductors.
  • Dyes and Pigments : The compound may serve as a precursor for synthesizing dyes due to its chromophoric characteristics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Thieno[3,4-c]pyrazol sulfone Biphenyl, m-tolyl, acetamide ~500 (estimated)
Example 83 () Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-4-one, acetamide 571.20
Compound 4 () Fatty acid derivative 11S-configured hydroxyl group Not reported

Crystallographic and Hydrogen-Bonding Analysis

The acetamide group in the target compound likely participates in hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). Such interactions could stabilize crystal lattices or facilitate target binding. In contrast, the pyrazolo[3,4-d]pyrimidin derivative (Example 83) may adopt distinct packing motifs due to its fused chromen-4-one system .

Q & A

Q. What methods validate hydrogen-bonding interactions proposed by crystallography but absent in solution-phase studies?

  • Methodological Answer :
  • NOESY NMR : Detect through-space correlations to confirm intramolecular H-bonds observed in crystals .
  • Solvent Perturbation Assays : Compare UV-Vis spectra in polar vs. non-polar solvents to infer H-bond stability .

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